molecular formula C22H20FN3O3 B2704977 1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-27-8

1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2704977
CAS RN: 1105212-27-8
M. Wt: 393.418
InChI Key: FEOKSEFCLMHNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.
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Scientific Research Applications

Spectrochemical and Theoretical Approaches for Sensors

One area of application for related acylhydrazone derivatives involves the development of sensors for detecting specific ions. For instance, acylhydrazone compounds have been synthesized and characterized for their potential as fluoride ion sensors. These compounds exhibit a specific response towards fluoride ions when studied through colorimetric and spectrofluorometric methods. The interaction with fluoride ions has been further analyzed using fluorescence spectroscopy and theoretical calculations, providing insights into the binding affinity and mechanism of action (Jose et al., 2018).

Synthesis of Glycopeptides

Another application involves the use of fluorobenzoyl groups as protective groups in the synthesis of glycopeptides. This approach aims to suppress beta-elimination of O-linked carbohydrates. The fluorobenzoyl groups offer advantages in glycosidic bond formation, including high stereoselectivity and reduced formation of ortho esters, while also being easier to remove, which is beneficial in the synthesis of complex biomolecules (Sjölin & Kihlberg, 2001).

Novel Synthesis Pathways

Research has also explored novel synthesis pathways for creating compounds with potential pharmaceutical applications. For example, a synthetic pathway leading to 4-fluoropyridines has been developed, utilizing 2-fluoroallylic alcohols in a series of rearrangements. This method provides a route to synthesize compounds with aryl substituents, which are of interest for pharmaceutical development due to their potential biological activities (Wittmann et al., 2006).

Catalytic and Magnetic Properties

Compounds within this class have also been studied for their catalytic and magnetic properties. For instance, Cu(II) complexes with aroylhydrazone ligands rich in N-donor sites have been synthesized and analyzed for their magnetic properties and catalytic performance in oxidation reactions. Such studies highlight the potential of these complexes in catalysis and materials science (Sutradhar et al., 2019).

Antagonist Molecular Probes

Furthermore, derivatives of 1,4-dihydropyridines have been designed as molecular probes for A3 adenosine receptors, demonstrating the potential of this chemical framework in the development of selective receptor antagonists. These compounds could serve as tools for studying receptor function and as leads for therapeutic agent development (Li et al., 1999).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(3-phenylpropanoyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c23-18-11-8-17(9-12-18)15-26-14-4-7-19(22(26)29)21(28)25-24-20(27)13-10-16-5-2-1-3-6-16/h1-9,11-12,14H,10,13,15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOKSEFCLMHNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide

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